6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2-phenyl-4H-chromen-4-one.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions.
Methoxylation: The methoxy group at the 7-position is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic ring and the chromen-4-one core can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antioxidant activity, which makes it a potential candidate for protecting cells from oxidative stress. It also shows promise in anti-inflammatory and anticancer research due to its ability to modulate various biological pathways.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties make it a candidate for treating diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups contribute to its antioxidant activity by scavenging free radicals and reducing oxidative stress. The dimethylaminomethyl group enhances its solubility and bioavailability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
Compared to these similar compounds, 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one has a unique combination of functional groups that enhance its solubility, bioavailability, and overall biological activity. This makes it a particularly promising candidate for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
6-[(dimethylamino)methyl]-5-hydroxy-7-methoxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)11-13-16(23-3)10-17-18(19(13)22)14(21)9-15(24-17)12-7-5-4-6-8-12/h4-10,22H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSSEBVUBPPISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.